Cyanidin-3-Glucoside can be isolated from several plant sources, particularly berries such as blackcurrants, blueberries, and red raspberries. It is also present in other fruits like cherries and grapes, as well as in some vegetables like red cabbage. The accumulation of this compound in plants is influenced by genetic factors and environmental conditions, which can affect its concentration in edible parts of the plants .
The synthesis of Cyanidin-3-Glucoside can occur naturally through enzymatic processes in plants or can be synthesized in the laboratory through various chemical methods. One common synthetic route involves the glycosylation of cyanidin using glucose donors under acidic or enzymatic conditions.
Cyanidin-3-Glucoside has a molecular formula of C21H21O11 and a molar mass of approximately 449.4 g/mol. The structure features a flavylium ion core characteristic of anthocyanins, with hydroxyl groups contributing to its color properties.
Cyanidin-3-Glucoside can undergo various chemical reactions typical of flavonoids, including oxidation, reduction, and hydrolysis.
The mechanism by which Cyanidin-3-Glucoside exerts its biological effects primarily involves its antioxidant activity. It scavenges free radicals and reduces oxidative stress within cells.
Cyanidin-3-Glucoside appears as a reddish-purple solid or powder when isolated.
Relevant analyses show that its stability is significantly influenced by environmental factors such as light exposure and temperature .
Cyanidin-3-Glucoside has several applications in both food science and pharmacology:
Research continues to explore the full range of biological activities associated with Cyanidin-3-Glucoside, particularly its role in human health and disease prevention .
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